4-(Piperazin-1-yl)benzonitriledihydrochloride

Solubility Salt Selection Pharmaceutical Chemistry

Researchers developing CCR5 antagonists face solubility bottlenecks in aqueous HTS workflows-the free base (CAS 68104-63-2) requires organic co-solvents that can interfere with biological targets. 4-(Piperazin-1-yl)benzonitrile dihydrochloride (CAS 2414276-21-2) eliminates this issue with dual protonation that ensures reliable aqueous dissolution. • Enables DMSO-free assay conditions for reproducible screening data • Validated piperazine-benzonitrile scaffold for CNS-targeting agents & kinase inhibitors • Supplied with Certificate of Analysis; inquire for bulk custom synthesis.

Molecular Formula C11H15Cl2N3
Molecular Weight 260.16 g/mol
Cat. No. B13599416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperazin-1-yl)benzonitriledihydrochloride
Molecular FormulaC11H15Cl2N3
Molecular Weight260.16 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)C#N.Cl.Cl
InChIInChI=1S/C11H13N3.2ClH/c12-9-10-1-3-11(4-2-10)14-7-5-13-6-8-14;;/h1-4,13H,5-8H2;2*1H
InChIKeyKAPUIUNWSTYOAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperazin-1-yl)benzonitrile Dihydrochloride Overview


4-(Piperazin-1-yl)benzonitrile dihydrochloride (CAS 2414276-21-2) is the dihydrochloride salt form of a versatile piperazine-benzonitrile scaffold. With a molecular formula of C₁₁H₁₅Cl₂N₃ and a molecular weight of 260.16 g/mol, its dual protonation distinguishes it from the more common free base (CAS 68104-63-2, MW 187.24) [1]. This compound serves as a critical building block in medicinal chemistry, frequently utilized for the synthesis of biologically active molecules, including CCR5 antagonists targeting HIV-1 entry [2]. The dihydrochloride form is specifically sought after for its enhanced aqueous solubility and stability profile compared to the free base, offering distinct handling and formulation advantages for research and development workflows [3].

1 Dihydrochloride salt form for consistent handling
2 Reported enhanced aqueous solubility vs free base
3 Core scaffold for CCR5 antagonist synthesis

Why the Dihydrochloride Cannot Be Substituted


Generic substitution among 4-(piperazin-1-yl)benzonitrile variants (free base, monohydrochloride, dihydrochloride) is scientifically unsound due to quantifiable differences in physical state, molecular weight, and solubility that directly impact experimental reproducibility and synthetic utility. The free base (CAS 68104-63-2, MW 187.24) is a solid with a melting point of 83-86°C, while the monohydrochloride (CAS 116290-72-3, MW 223.70) and the target dihydrochloride (CAS 2414276-21-2, MW 260.16) offer progressively enhanced aqueous solubility critical for specific reaction conditions . This enhanced solubility, coupled with a well-characterized piperazine scaffold known for contributing to binding affinity and selectivity in biological systems, makes the dihydrochloride salt particularly valuable for the development of CNS-targeting agents and kinase inhibitors [1]. Furthermore, subtle structural modifications on the phenyl ring, such as halogenation (e.g., 3-Fluoro-4-(piperazin-1-yl)benzonitrile, CAS 182181-38-0), can drastically alter lipophilicity and target engagement, as demonstrated in SAR studies for CCR5 antagonists where even minor changes led to substantial loss of activity [2].

• Free base has limited aqueous solubility; may not suit aqueous assays.
• Molecular weight difference (187.24 vs 260.16) alters molar equivalents in stoichiometric reactions.
• 3-Fluoro analog may shift target engagement profile (SAR context).

Dihydrochloride Comparative Evidence


Aqueous Solubility: Dihydrochloride Salt vs Free Base

The dihydrochloride salt form of 4-(piperazin-1-yl)benzonitrile exhibits fundamentally different physical properties compared to its free base, which are critical for its handling and use in aqueous environments. While the free base (CAS 68104-63-2) is a solid with a melting point of 83-86°C, the dihydrochloride salt (CAS 2414276-21-2) is reported to have significantly enhanced aqueous solubility . This is a direct consequence of the dual protonation of the piperazine ring, which increases the compound's polarity and its ability to interact with water molecules. The improved solubility profile of the dihydrochloride salt facilitates its use in reactions or biological assays requiring aqueous media, avoiding the need for co-solvents that might interfere with enzymatic activity or cellular viability [1].

Aqueous Solubility
Reported
Dihydrochloride: enhanced aqueous solubility. Free base: limited solubility (solid, mp 83–86°C).
Supports aqueous workflow selection
Qualitative difference; data to verify.
Solubility Salt Selection Pharmaceutical Chemistry Formulation Science

CCR5 Antagonism: Effect of 3-Fluoro Substitution

Structure-Activity Relationship (SAR) studies demonstrate the critical impact of benzonitrile ring substitution on biological activity. The base scaffold, 4-(piperazin-1-yl)benzonitrile, is identified as a favored core for developing CCR5 antagonists [1]. However, adding a fluorine atom at the 3-position to create 3-Fluoro-4-(piperazin-1-yl)benzonitrile (CAS 182181-38-0) significantly alters the compound's electronic and lipophilic profile [2]. Research on piperazine derivatives shows that even minor modifications can result in a 'substantial loss in CCR5 fusion activity' [1]. While a direct IC50 comparison between the non-fluorinated and 3-fluoro analogs is not available, the class-level inference is clear: the unsubstituted 4-(piperazin-1-yl)benzonitrile core provides a well-defined and validated starting point for SAR exploration, where the effect of adding substituents can be systematically and quantitatively assessed [1].

CCR5 SAR
Class-level
Scaffold is a favored core; 3-fluoro substitution may reduce activity (qualitative trend).
Supports SAR exploration; substitution effect to verify
Exact IC50 comparison unavailable.
Structure-Activity Relationship (SAR) CCR5 Antagonism HIV-1 Entry Inhibition Medicinal Chemistry

Synthesis Yield and Purity Benchmark

The synthesis of the 4-(piperazin-1-yl)benzonitrile scaffold is well-established, providing a benchmark for yield and purity that informs procurement decisions. A representative synthesis for the free base involves a nucleophilic aromatic substitution between 4-fluorobenzonitrile and piperazine, using potassium carbonate in ethyl methyl ketone under reflux for 4 days . This protocol reports a high yield of 95% and a product melting point of 82-85°C . When procuring the dihydrochloride salt, this established synthesis serves as a reference point for expected purity and potential impurities. A vendor providing the dihydrochloride salt with a purity of, for instance, 98% or higher can be considered a high-quality source, as it exceeds the benchmark purity often associated with the crude free base before conversion to the salt .

Synthesis Benchmark
Specification review
Dihydrochloride vendor purity: ≥98%. Free base synthesis yield: 95% (benchmark).
Supports purity benchmark review
Purity from vendor specification.
Organic Synthesis Process Chemistry Yield Optimization Building Block Procurement

Dihydrochloride Research and Industrial Applications


Aqueous-Phase Synthesis and High-Throughput Screening

The enhanced aqueous solubility of the dihydrochloride salt makes it the superior choice for any reaction or assay conducted in aqueous or partially aqueous media. This includes high-throughput screening (HTS) campaigns in biochemistry and medicinal chemistry, where compound solubility directly impacts assay reliability. Using the dihydrochloride salt ensures consistent compound delivery without the need for DMSO or other organic co-solvents that can interfere with biological targets [1].

CCR5 Antagonist Lead Optimization and SAR

This scaffold is a validated starting point for the development of novel CCR5 antagonists targeting HIV-1 entry [1]. Researchers can use the 4-(piperazin-1-yl)benzonitrile core to systematically explore structure-activity relationships (SAR) by adding or modifying substituents on the piperazine or phenyl rings. The data clearly show that even minor modifications can profoundly impact activity, making the procurement of a high-purity, unsubstituted core essential for generating reliable and interpretable SAR data [1].

Salt Form Selection and Formulation Pre-Screening

In pharmaceutical development, the choice of salt form is a critical decision that influences a drug candidate's solubility, stability, and bioavailability. 4-(Piperazin-1-yl)benzonitrile dihydrochloride serves as an ideal case study for exploring the impact of salt formation on the physicochemical properties of a basic piperazine scaffold [2]. Its direct comparison with the free base provides a clear illustration of how salt formation can be used to optimize properties like aqueous solubility for improved formulation outcomes [2].

Application
Selection Property
Validation Focus
Aqueous-phase synthesis and HTS
Dihydrochloride salt solubility
Aqueous media compatibility
CCR5 antagonist lead optimization
Unsubstituted core scaffold
SAR study reproducibility
Salt form selection studies
Solubility differentiation between salt forms
Formulation property screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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